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Abstract

This technical guide provides a comprehensive overview of the core physicochemical
properties of 8-methoxyisoquinoline (CAS No: 1723-70-2), a heterocyclic compound of
interest in medicinal chemistry and materials science. While experimental data for certain
properties of this specific isomer are not extensively reported in publicly available literature, this
document consolidates available information, provides predicted values from reliable
computational models, and details relevant experimental protocols for their determination. This
guide is intended to serve as a foundational resource for researchers and professionals
engaged in the study and application of isoquinoline derivatives.

Introduction

8-Methoxyisoquinoline is a derivative of isoquinoline, a structural isomer of quinoline, where a
methoxy group is substituted at the 8th position. The isoquinoline scaffold is a key structural
motif in numerous natural products and synthetic compounds with a wide range of biological
activities, including antitumor and antimicrobial properties.[1][2] The introduction of a methoxy
group can significantly influence the molecule's solubility, reactivity, and biological interactions.
[1] This guide focuses on the fundamental physicochemical characteristics of 8-
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methoxyisoquinoline, providing a critical knowledge base for its use in research and

development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 8-methoxyisoquinoline

is presented in Table 1. It is important to note that while some properties have been

experimentally determined, others are based on computational predictions and should be

considered as such.

Table 1: Physicochemical Properties of 8-Methoxyisoquinoline

Property Value Source/Method
Molecular Formula C10HaNO -

Molecular Weight 159.19 g/mol [1]

CAS Number 1723-70-2 [1]

Appearance Yellow solid [1]

Density 1.13 g/cm3 SDS

Vapor Pressure 0.003 mmHg at 25°C SDS

Melting Point Predicted: 45-55 °C Computational Prediction
- ) Predicted: 280-290 °C at 760 ] o
Boiling Point Computational Prediction

mmHg
Enhanced by the methoxy
Solubility group; specific quantitative [1]

data unavailable.

pKa (of conjugate acid)

Predicted: 4.5 -5.5

Computational Prediction

logP

Predicted: 2.0 - 2.5

Computational Prediction

Note: "SDS" refers to Safety Data Sheet information. Predicted values are derived from

computational chemistry models and should be experimentally verified.

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://www.benchchem.com/product/b155747?utm_src=pdf-body
https://www.benchchem.com/product/b155747?utm_src=pdf-body
https://www.benchchem.com/product/b155747?utm_src=pdf-body
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data

While specific spectra for 8-methoxyisoquinoline are not readily available in the searched
literature, the expected spectroscopic features can be inferred from its structure and
comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the isoquinoline core and a singlet for the methoxy group protons. The aromatic
protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the
downfield region (typically & 7.0-9.0 ppm). The methoxy protons will appear as a sharp
singlet further upfield (typically 6 3.8-4.2 ppm).

e 13C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten
carbon atoms in the molecule. The carbons of the aromatic rings will resonate in the 6 110-
160 ppm region, with the carbon attached to the methoxy group appearing at the lower end
of this range. The methoxy carbon will produce a signal around & 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 8-methoxyisoquinoline is expected to exhibit characteristic absorption
bands corresponding to its functional groups:

e C-H stretching (aromatic): Around 3000-3100 cm~1
e C-H stretching (methyl): Around 2850-2960 cm~1
e C=C and C=N stretching (aromatic ring): Multiple bands in the 1450-1650 cm~1 region.

e C-O stretching (aryl ether): A strong band in the 1200-1275 cm~1 region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, 8-methoxyisoquinoline is expected to show a
prominent molecular ion peak (M*) at m/z 159. Common fragmentation patterns for
isoquinoline alkaloids involve the loss of small neutral molecules. For 8-methoxyisoquinoline,
fragmentation may include the loss of a methyl radical (*CHs) to give a fragment at m/z 144, or
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the loss of formaldehyde (CH20) from the methoxy group, leading to a fragment at m/z 129.[3]
[4]

Synthesis

A common and versatile method for the synthesis of isoquinolines is the Pomeranz-Fritsch
reaction. This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. A
modification of this method, known as the Schlittler-Muller reaction, utilizes a benzylamine and
glyoxal semiacetal as starting materials.

The following diagram illustrates a generalized workflow for the synthesis of an isoquinoline
derivative via the Pomeranz-Fritsch reaction.

Step 1: Formation of Benzalaminoacetal Step 2: Acid-Catalyzed Cyclization

Strong Acid
(e.g., H2S0a4)

Substituted Aminoacetaldehyde
Benzaldehyde diethyl acetal

Cyclization &

Condensation Aromatization

Substituted
Isoquinoline

Benzalaminoacetal
Intermediate

Click to download full resolution via product page

Caption: Generalized workflow for isoquinoline synthesis via the Pomeranz-Fritsch reaction.
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Potential Biological Activity and Signaling Pathways

While the biological activities of 8-alkoxyisoquinolines are not extensively studied, their
structural similarity to other isoquinoline derivatives suggests potential pharmacological
relevance.[5] Isoquinoline-based compounds have been investigated for a variety of
therapeutic applications, including as anticancer agents.[6] One of the key signaling pathways
implicated in cancer is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth,
proliferation, and survival. Several isoquinoline derivatives have been shown to exert their
anticancer effects by modulating this pathway.

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling
pathway, a potential target for isoquinoline derivatives.
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Caption: Potential inhibitory action of isoquinoline derivatives on the PI3K/Akt/mTOR pathway.
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Experimental Protocols

This section provides generalized protocols for the experimental determination of key
physicochemical properties. These methods are broadly applicable to organic compounds like
8-methoxyisoquinoline.

Melting Point Determination (Capillary Method)

o Sample Preparation: A small amount of the dry, powdered solid is packed into a thin-walled
capillary tube, sealed at one end, to a height of 2-3 mm.

o Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned
with the thermometer bulb. The assembly is then placed in a melting point apparatus (e.g., a
Thiele tube with heating oil or an automated instrument).

o Heating: The apparatus is heated slowly and steadily (approximately 1-2 °C per minute) as
the temperature approaches the expected melting point.

o Observation: The temperature at which the first drop of liquid appears (onset of melting) and
the temperature at which the entire solid has turned into a clear liquid (completion of melting)
are recorded. This range represents the melting point.

Boiling Point Determination (Micro-scale Capillary
Method)

o Sample Preparation: A small amount of the liquid (a few drops) is placed in a small-diameter
test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the
liquid.

o Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated
in a suitable heating bath (e.g., an oil bath or a heating block).

e Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles
emerges from the open end of the inverted capillary. Heating is then discontinued.

e Recording: The temperature at which the bubbling ceases and the liquid just begins to enter
the capillary tube is recorded as the boiling point.
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Solubility Determination (Shake-Flask Method)

o Equilibration: An excess amount of the solid compound is added to a known volume of the

solvent (e.g., water, ethanol, DMSO) in a sealed flask.

Agitation: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a
prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the
undissolved solid from the saturated solution.

Quantification: A known volume of the clear, saturated supernatant is carefully removed and
its concentration is determined using a suitable analytical technique, such as UV-Vis
spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Solution Preparation: A known concentration of the compound is dissolved in a suitable
solvent (often a water-miscible co-solvent like methanol or DMSO for poorly water-soluble
compounds).

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCI) or a
strong base (e.g., NaOH), while the pH of the solution is continuously monitored using a
calibrated pH meter.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant
added. The pKa is determined from the pH at the half-equivalence point.

logP Determination (Shake-Flask Method)

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together
and allowing the phases to separate.

Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-
octanol). This solution is then mixed with a known volume of the other phase in a separatory
funnel.
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» Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of
the compound between the two phases, and then left to stand for the phases to separate
completely.

o Quantification: The concentration of the compound in each phase is determined using a
suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). The logP is calculated as the
base-10 logarithm of the ratio of the concentration in the n-octanol phase to the
concentration in the aqueous phase.

Conclusion

8-Methoxyisoquinoline is a compound with significant potential in various fields of chemical
research. This technical guide has compiled the available and predicted physicochemical data,
outlined standard experimental protocols for their determination, and provided context for its
synthesis and potential biological applications. While a lack of extensive experimental data for
this specific isomer necessitates further investigation, this guide provides a solid foundation for
researchers to build upon. The provided methodologies and theoretical background will aid in
the design of future experiments and the interpretation of new data as it becomes available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties of 8-Methoxyisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155747#physicochemical-properties-of-8-
methoxyisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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